molecular formula C14H10O4 B160679 [1,1'-Biphenyl]-4,4'-dicarboxylic acid CAS No. 787-70-2

[1,1'-Biphenyl]-4,4'-dicarboxylic acid

Cat. No. B160679
CAS RN: 787-70-2
M. Wt: 242.23 g/mol
InChI Key: NEQFBGHQPUXOFH-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is an organic compound that is a derivative of biphenyl . It contains two carboxylic acid functional groups attached to the 4 and 4’ positions of the biphenyl molecule .


Synthesis Analysis

Biphenyl-4,4’-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange . This process involves the reaction of the biphenyl-4,4’-dicarboxylic acid with other reagents to form the desired product .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is based on the biphenyl core, which consists of two connected phenyl rings . The carboxylic acid functional groups are attached to the 4 and 4’ positions of the biphenyl molecule .


Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” are likely to be influenced by the presence of the carboxylic acid functional groups. These groups are known to participate in a variety of reactions, including acid-base reactions and reactions with metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” would be influenced by its molecular structure. The presence of the carboxylic acid groups could impact its solubility, acidity, and reactivity .

Scientific Research Applications

Application in Supercapacitors

Specific Scientific Field

Summary of the Application

  • Biphenyl-4,4’-dicarboxylic acid is used as an organic linker to synthesize nickel-based metal-organic frameworks (MOFs) for high-performance supercapacitors .

Methods of Application

  • A facile one-step hydrothermal method is used to synthesize the MOFs . The pore size of the Ni-BPDC-MOF nanostructure is tuned through different synthesization temperatures .

Results or Outcomes

  • The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm . A high specific capacitance of 488 F·g⁻¹ has been obtained at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte . The electrode shows reliable cycling stability, with 85% retention after 2000 cycles .

Application in Click Chemistry

Specific Scientific Field

Summary of the Application

  • Biphenyl-4,4’-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange .

Methods of Application

  • Sequential and orthogonal click reactions could be performed on these modified MOFs by incubating the crystals with small molecule substrates bearing azide or acetylene groups in the presence of a copper catalyst .

Results or Outcomes

  • 1H NMR of digested MOF samples showed that up to 50% of the incorporated linkers could be converted to their “clicked” triazole products . Powder X-ray diffraction confirmed that the UiO-67 structure was maintained throughout all transformations .

Application in Synthesis of Linear Long Chain Polymer

Specific Scientific Field

Summary of the Application

  • 4,4’-Dimethylbiphenyl is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .

Methods of Application

Results or Outcomes

Application in Lanthanide Biphenyl-4,4’-dicarboxylates

Specific Scientific Field

Summary of the Application

  • Biphenyl-4,4’-dicarboxylic acid is used to construct lanthanide biphenyl-4,4’-dicarboxylates (bpdc) series of the general formulae Ln2(bpdc)3 nH2O, where Ln = lanthanides from La(III) to Lu(III); bpdc = C12H5(COO)2 2-; n = 4, 5 or 6 .

Methods of Application

  • The lanthanide biphenyl-4,4’-dicarboxylates have been obtained by the conventional precipitation method .

Results or Outcomes

  • The synthesized compounds are polycrystalline and insoluble in water. They crystallize in the low symmetry crystal systems, like monoclinic and triclinic . Heating in the air atmosphere resulted in the multi-steps decomposition process, namely endothermic dehydration and strong exothermic decomposition processes .

Application in Synthesis of Cycloparaphenylenes

Specific Scientific Field

Summary of the Application

  • Biphenyl-4,4’-diboronic acid, which can be derived from Biphenyl-4,4’-dicarboxylic acid, is used in the preparation of cycloparaphenylenes through Suzuki coupling .

Methods of Application

Results or Outcomes

Application in Biomedical Applications

Specific Scientific Field

Summary of the Application

  • Biphenyl-4,4’-dicarboxylic acid is used as a building block in biomedical applications for the synthesis of various pharmaceutical compounds and materials with biological activity .

Methods of Application

Results or Outcomes

Application in Synthesis of Copper (II) Complexes

Specific Scientific Field

Summary of the Application

  • The newly synthesized biphenyldicarboxylic acid Schiff base and its complexes with Cu (II) were synthesized .

Methods of Application

  • The reaction of the ligand and copper (II) acetate in different solvents resulted in the formation of two solvatomorphic complexes, one with MeOH, and the other with DMF molecules, in the crystal lattice .

Results or Outcomes

  • The differences in the results of the thermal analysis could be explained by the different polarities of the solvents present . SC-XRD analysis revealed that the ligand is coordinated as a dianion, in a pentadentate manner .

Application in Quantum Tools for IR Spectra Interpretation

Specific Scientific Field

Summary of the Application

  • Biphenyl-4,4’-dicarboxylic acid can be used in quantum tools for IR spectra interpretation .

Methods of Application

Results or Outcomes

Application in Life Science Research

Specific Scientific Field

Summary of the Application

  • Biphenyl-4,4’-dicarboxylic acid can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Methods of Application

Results or Outcomes

Safety And Hazards

“[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could explore the use of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” in the synthesis of metal organic frameworks (MOFs) and other complex structures . Additionally, the potential applications of these materials in various fields could be investigated .

properties

IUPAC Name

4-(4-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQFBGHQPUXOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061140
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Coarse white powder; [3M MSDS]
Record name 4,4'-Biphenyldicarboxylic acid
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Product Name

[1,1'-Biphenyl]-4,4'-dicarboxylic acid

CAS RN

787-70-2, 84787-70-2
Record name [1,1′-Biphenyl]-4,4′-dicarboxylic acid
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Record name (1,1'-Biphenyl)-4,4'-dicarboxylic acid
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Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
437
Citations
A Dikhtiarenko, AI Olivos Suarez… - … New Crystal Structures, 2016 - degruyter.com
Crystal structure of 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid dihydrate, C14H16N2O6 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 3 www.degruyter.com
X Cheng, L Guo, H Wang, J Gu, Y Yang… - Inorganic …, 2022 - ACS Publications
The present work explores two biphenyl-dicarboxylate linkers, 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic (H 4 L 1 ) and 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic (H …
Number of citations: 7 pubs.acs.org
P Thuéry, J Harrowfield - Inorganic Chemistry, 2015 - ACS Publications
1,1′-Biphenyl-2,2′,6,6′-tetracarboxylic acid (H 4 L) was reacted with uranyl nitrate, either alone or in the presence of additional metal cations (Ni 2+ , Cu 2+ , Dy 3+ ) under (solvo)-…
Number of citations: 36 pubs.acs.org
W Zhou, J Wang - Acta Crystallographica Section C: Crystal Structure …, 2013 - scripts.iucr.org
In the title compound, catena-poly[[[N,N′-bis(pyridin-3-ylmethyl)-[1,1′-biphenyl]-4,4′-dicarboxamide]chloridozinc(II)]-μ-[1,1′-biphenyl]-4,4′-dicarboxylato-[[N,N′-bis(pyridin-3-…
Number of citations: 8 scripts.iucr.org
SA Diamantis, AD Pournara, AG Hatzidimitriou… - Polyhedron, 2018 - Elsevier
Alkaline earth metal ion organic frameworks (AEMOFs) represent a relatively underexplored subcategory of MOFs. Two new MOFs [Ca 6 (bpdc-(NH 2 ) 2 ) 5 (μ 3 -HCO 2 ) 2 (H 2 O) 2.5 (…
Number of citations: 10 www.sciencedirect.com
PV Dau, SM Cohen - CrystEngComm, 2013 - pubs.rsc.org
The synthesis of three nitro-functionalized Zn(II)-paddlewheel based metal–organic frameworks (MOFs) and a Zn(II)-based 2D coordination polymer are reported. While 2-nitro-[1,1′-…
Number of citations: 43 pubs.rsc.org
AM Rasero‐Almansa, A Corma, M Iglesias… - …, 2014 - Wiley Online Library
We report the synthesis of two series of zirconium‐based metal–organic frameworks from solutions composed of a mixed‐ligand system (naphthalene dicarboxylic acid/4‐amino‐2,6‐…
L Yang, X Wei, L Xin, J Tian, S Liao… - Zeitschrift für …, 2014 - Wiley Online Library
The coordination polymer [Cd(HL)(BPDA)] n ·nH 2 O (1) based on 3‐(5‐(pyridin‐4‐yl)‐1H‐1,2,4‐triazol‐3‐yl)pyridine (HL) and 1,1′‐biphenyl‐4,4′‐dicarboxylic acid (H 2 BPDA) was …
Number of citations: 1 onlinelibrary.wiley.com
N Souzab, L Rosib, E Borguet - sites.temple.edu
ZrCl4, HfCl4, 4-Ethylmorpholine were purchased from Sigma. Nanoparticulate Zr (OH) 4 (40 nm, 99.9%) was acquired US Research Nanomaterials Inc. All chemicals were used as …
Number of citations: 0 sites.temple.edu
K Wang, Q Wang, X Wang, M Wang, Q Wang… - Inorganic Chemistry …, 2020 - pubs.rsc.org
Insufficient chemical stability of numerous metal–organic frameworks (MOFs) restricts their widespread use. Achieving high thermodynamic stability is not a universal method to obtain …
Number of citations: 15 pubs.rsc.org

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